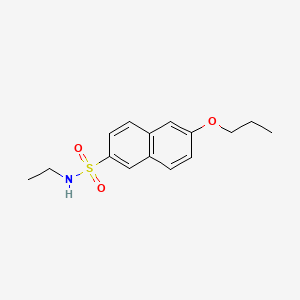
rec Acetyl-Eglin c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rec Acetyl-Eglin c is a synthetic peptide derived from the naturally occurring protein Eglin C, which is found in the leech Hirudo medicinalis. This compound is known for its potent inhibitory effects on various proteases, including chymotrypsin, subtilisin, leukocyte elastase, and cathepsin G . The molecular formula of this compound is C375H552N96O108, and it has a molecular weight of 8133.16 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rec Acetyl-Eglin c involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: rec Acetyl-Eglin c primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It can also participate in oxidation and reduction reactions, depending on the specific amino acid residues present in the peptide sequence .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds in this compound. Common reagents include hydrochloric acid (HCl) and sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or performic acid can be used to oxidize specific amino acid residues, such as methionine or cysteine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of smaller peptide fragments or individual amino acids .
Applications De Recherche Scientifique
rec Acetyl-Eglin c has a wide range of scientific research applications due to its protease inhibitory properties :
Chemistry: Used as a tool to study protease activity and inhibition.
Biology: Employed in experiments to understand the role of proteases in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive protease activity, such as inflammatory diseases and certain cancers.
Mécanisme D'action
rec Acetyl-Eglin c exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The binding is typically reversible and involves interactions between the peptide and specific amino acid residues in the protease active site. This inhibition prevents the protease from cleaving its substrate, thereby modulating various physiological processes .
Comparaison Avec Des Composés Similaires
Eglin C: The naturally occurring protein from which rec Acetyl-Eglin c is derived.
Leupeptin: Another protease inhibitor with a similar mechanism of action.
Aprotinin: A protease inhibitor used in medical applications to reduce bleeding during surgery.
Uniqueness: this compound is unique due to its synthetic origin and specific sequence modifications that enhance its stability and inhibitory potency compared to the naturally occurring Eglin C. Additionally, its ability to inhibit a broad range of proteases makes it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
102188-32-9 |
|---|---|
Formule moléculaire |
C9H5N3O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




